molecular formula C13H14O3 B14495954 Acetic acid;1-methylnaphthalen-2-ol CAS No. 64374-96-5

Acetic acid;1-methylnaphthalen-2-ol

Cat. No.: B14495954
CAS No.: 64374-96-5
M. Wt: 218.25 g/mol
InChI Key: MMUZXURAAOCTHK-UHFFFAOYSA-N
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Description

Acetic acid;1-methylnaphthalen-2-ol is an organic compound that combines the properties of acetic acid and 1-methylnaphthalen-2-ol. This compound is characterized by the presence of a carboxyl group (COOH) attached to the acetic acid moiety and a hydroxyl group (OH) attached to the naphthalene ring. It is a colorless to pale yellow liquid with a distinct odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-methylnaphthalen-2-ol typically involves the esterification of 1-methylnaphthalen-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process where 1-methylnaphthalen-2-ol and acetic anhydride are fed into a reactor containing a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;1-methylnaphthalen-2-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Acetic acid;1-methylnaphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;1-methylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: Similar in structure but lacks the hydroxyl group on the naphthalene ring.

    2-Naphthol: Contains a hydroxyl group on the naphthalene ring but lacks the acetic acid moiety.

    Acetic acid: Contains the carboxyl group but lacks the naphthalene ring.

Uniqueness

Acetic acid;1-methylnaphthalen-2-ol is unique due to the presence of both the acetic acid and 1-methylnaphthalen-2-ol moieties in a single molecule This combination imparts distinct chemical and biological properties that are not observed in the individual components

Properties

CAS No.

64374-96-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

acetic acid;1-methylnaphthalen-2-ol

InChI

InChI=1S/C11H10O.C2H4O2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4)

InChI Key

MMUZXURAAOCTHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)O.CC(=O)O

Origin of Product

United States

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